1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(thiophen-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(thiophen-2-yl)piperidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thiophene ring and a piperidine moiety, contributes to its distinct chemical properties and biological activities.
Preparation Methods
The synthesis of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(thiophen-2-yl)piperidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.
Introduction of the piperidine moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrazolo[3,4-d]pyrimidine core.
Attachment of the thiophene ring: The thiophene ring can be incorporated through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently .
Chemical Reactions Analysis
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(thiophen-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents on the pyrazolo[3,4-d]pyrimidine core or the thiophene ring.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for cyclization, and various oxidizing or reducing agents for functional group transformations. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promising biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Studies have demonstrated its ability to inhibit specific enzymes and modulate biological pathways.
Medicine: Due to its biological activities, this compound is being explored as a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of novel materials and as a building block for the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(thiophen-2-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, this compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, its interaction with other enzymes and receptors contributes to its diverse biological activities .
Comparison with Similar Compounds
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(thiophen-2-yl)piperidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and properties.
Thiophene-containing compounds: Compounds with thiophene rings often exhibit unique electronic properties and biological activities, making them valuable in medicinal chemistry.
Piperidine-containing compounds: The presence of a piperidine ring in various compounds contributes to their pharmacokinetic properties and biological activities.
The uniqueness of this compound lies in its combination of these structural features, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-methyl-4-(4-thiophen-2-ylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5S/c1-19-14-12(9-18-19)15(17-10-16-14)20-6-4-11(5-7-20)13-3-2-8-21-13/h2-3,8-11H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBQTIDXTFRZAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.